
1, 26-Dihydroxy Vitamin D3
Vue d'ensemble
Description
1, 26-Dihydroxy Vitamin D3, also referred to as Calcitriol, is the most biologically active metabolite of vitamin D. It’s produced in proximal tubular cells in the kidney . It plays a crucial role in various physiological functions, including DNA regulation, signal transduction , and calcium absorption and deposition . It also has widespread effects on cellular differentiation and proliferation, and can modulate immune responsiveness, and central nervous system function .
Synthesis Analysis
The synthesis of this compound involves several steps. An efficient and alternative convergent synthesis of this compound features a palladium-catalyzed tandem process that produces the vitamin D triene unit stereoselectively in one pot by coupling enol triflate 3 (A-ring fragment) with an alkenyl metal intermediate 2 (CD-side chain fragment) .
Molecular Structure Analysis
The molecular structure of this compound is crucial for understanding its biological activity. Crystallography is important to understanding how differences between this compound and analogue-provoked structural changes to the vitamin D receptor may underlie their different activity profiles .
Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve multiple steps. For instance, upon activated-PKA signaling due to PTH, the 1 (OH)ase gene is transactivated through recruitment of the HAT co-activator complex to VDIR bound to 1 nVDRE, leading to increased serum concentrations of 1,25(OH)2D3 .
Applications De Recherche Scientifique
1. Biological Activity and Synthesis
The 1α-hydroxy derivative of vitamin D3, chemically synthesized and tested, shows comparable biological activity to 1,25-dihydroxyvitamin D3. It stimulates intestinal calcium transport and bone calcium mobilization, highlighting its significant role in bone and calcium metabolism (Holick, Semmler, Schnoes, & DeLuca, 1973).
2. Antiproliferative Effects and Cancer Research
1,25-Dihydroxyvitamin D3 acts as a major regulator in bone and calcium homeostasis and shows potential in inhibiting the proliferation of normal and malignant cells. Its analogs have been synthesized to reduce cancer cell proliferation, with some showing promise in animal models of cancer (Leyssens, Verlinden, & Verstuyf, 2014).
3. Immunomodulatory Effects
1,25-Dihydroxyvitamin D3 serves as a paracrine factor in the immune system, produced by monocytes, and affecting cellular components of the immune defense system. Its analogs share immunological effects but have reduced impact on calcium and bone metabolism, making them potential immunomodulatory drugs (Casteels, Bouillon, Waer, & Mathieu, 1995).
4. Vitamin D Receptor Mechanisms
The genomic mechanism of 1,25-Dihydroxvitamin D3 action involves binding to specific DNA sequences via the vitamin D receptor/retinoic X receptor complex. This mechanism regulates gene activity and has implications in diseases like idiopathic infantile hypercalcemia and autoimmune diseases (Christakos, Dhawan, Verstuyf, Verlinden, & Carmeliet, 2016).
5. Role in Treating Psoriasis
Clinical applications of 1,25-Dihydroxyvitamin D3 have been noted in treating disorders like vitamin D dependent rickets, renal osteodystrophy, and notably in psoriasis treatment. Its analogs have also been used in osteoporosis treatment (Holick, Pèrez, & Raab, 1992).
6. Suppression of Autoimmune Diseases
1,25-Dihydroxyvitamin D3 has demonstrated potential in preventing autoimmune diseases in animal models, such as NOD mice, an animal model of human autoimmune diabetes. This suggests its broader implications in managing autoimmune conditions (Mathieu, Waer, Laureys, Rutgeerts, & Bouillon, 1994).
Mécanisme D'action
1, 26-Dihydroxy Vitamin D3 acts as a hormone on vitamin D receptors to regulate calcium in opposition to parathyroid hormone . It regulates gene transcription by binding to a single known receptor, the vitamin D receptor . Rapid intracellular signals are also elicited in vitro by this compound that are independent of transcription .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-7-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O3/c1-18(17-28)7-5-8-19(2)24-12-13-25-21(9-6-14-27(24,25)4)10-11-22-15-23(29)16-26(30)20(22)3/h10-11,18-19,23-26,28-30H,3,5-9,12-17H2,1-2,4H3/b21-10+,22-11-/t18?,19-,23-,24-,25+,26+,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTDVBAXFIVSUFW-IQLPMBEJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)CO)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00747685 | |
| Record name | (1S,3R,5Z,7E)-9,10-Secocholesta-5,7,10-triene-1,3,26-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00747685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
300692-92-6 | |
| Record name | (1S,3R,5Z,7E)-9,10-Secocholesta-5,7,10-triene-1,3,26-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00747685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(3-Benzyl-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)valeric acid](/img/structure/B602341.png)
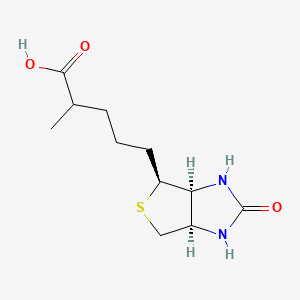
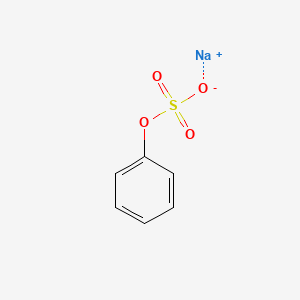


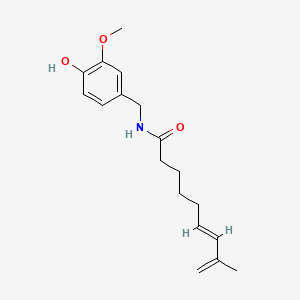

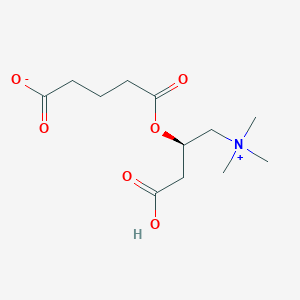
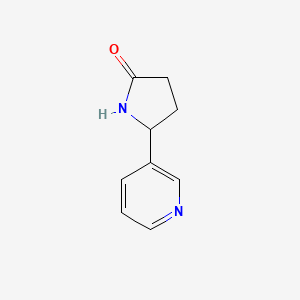
![Disodium;2-[carbamimidoyl(methyl)amino]acetate;dihydrogen phosphate;tetrahydrate](/img/structure/B602361.png)

